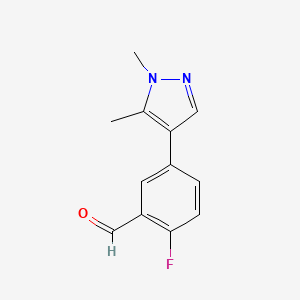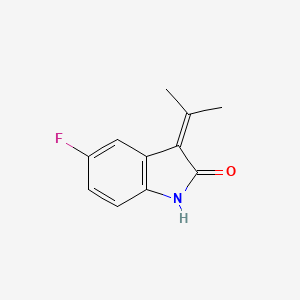![molecular formula C15H12OS B8570394 3-(4-methoxy-phenyl)-benzo[b]thiophene](/img/structure/B8570394.png)
3-(4-methoxy-phenyl)-benzo[b]thiophene
Vue d'ensemble
Description
3-(4-methoxy-phenyl)-benzo[b]thiophene: is an organic compound belonging to the class of benzothiophenes, which are heterocyclic compounds containing a benzene ring fused to a thiophene ring. This compound is characterized by the presence of a methoxy group (-OCH3) attached to the phenyl ring at the 4-position. Benzothiophenes are known for their diverse biological activities and are used in various fields, including medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-methoxy-phenyl)-benzo[b]thiophene can be achieved through several methods. One common approach involves the cyclization of 2-(4-methoxyphenyl)thiophene-3-carboxylic acid using a dehydrating
Propriétés
Formule moléculaire |
C15H12OS |
|---|---|
Poids moléculaire |
240.3 g/mol |
Nom IUPAC |
3-(4-methoxyphenyl)-1-benzothiophene |
InChI |
InChI=1S/C15H12OS/c1-16-12-8-6-11(7-9-12)14-10-17-15-5-3-2-4-13(14)15/h2-10H,1H3 |
Clé InChI |
HULPPSASFRRIEG-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2=CSC3=CC=CC=C32 |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details











Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(5-Iodo-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-2-yl)pivalamide](/img/structure/B8570319.png)
![1H-Isoindole-1,3(2H)-dione, 2-[6-methoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]-8-quinolinyl]-](/img/structure/B8570326.png)



![N-(5-(difluoromethoxy)thiazolo[5,4-b]pyridin-2-yl)-1H-imidazole-1-carbothioamide](/img/structure/B8570345.png)







